molecular formula C5H9N3O2S B1525111 N,N-dimethyl-1H-imidazole-4-sulfonamide CAS No. 58768-16-4

N,N-dimethyl-1H-imidazole-4-sulfonamide

Cat. No.: B1525111
CAS No.: 58768-16-4
M. Wt: 175.21 g/mol
InChI Key: LBUFCZMUMBMNFW-UHFFFAOYSA-N
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Description

N,N-Dimethyl-1H-imidazole-4-sulfonamide is a chemical compound with the molecular formula C5H9N3O2S. It is a derivative of imidazole, a versatile heterocyclic aromatic organic compound, and is known for its applications in various scientific fields, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with imidazole as the starting material.

  • Reaction Steps: The imidazole undergoes sulfonation to introduce the sulfonamide group. This is followed by N-methylation to add the N,N-dimethyl groups.

  • Conditions: The reactions are usually carried out under acidic conditions, with reagents such as sulfuric acid for sulfonation and methylating agents like dimethyl sulfate or methyl iodide for N-methylation.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized conditions to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert the compound into its reduced forms.

  • Substitution: Substitution reactions are common, where different functional groups can replace the existing ones.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives of the compound.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Different functionalized derivatives based on the substituents used.

Scientific Research Applications

N,N-Dimethyl-1H-imidazole-4-sulfonamide is utilized in several scientific research areas:

  • Chemistry: It serves as a building block for synthesizing more complex organic compounds.

  • Biology: The compound is used in biochemical studies to understand enzyme mechanisms and interactions.

  • Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of “N,N-dimethyl-1H-imidazole-4-sulfonamide” is not specified in the sources I found. Imidazole derivatives are often used in the development of new drugs due to their broad range of chemical and biological properties .

Safety and Hazards

This compound is associated with several hazard statements including H302, H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may be harmful if swallowed or inhaled . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

Comparison with Similar Compounds

N,N-Dimethyl-1H-imidazole-4-sulfonamide is similar to other imidazole derivatives, such as:

  • Imidazole-1-sulfonamide

  • 1H-Imidazole-1-sulfonic acid

  • N-Methylimidazole-4-sulfonamide

Uniqueness: Unlike some of its analogs, this compound has two methyl groups on the nitrogen atom, which can influence its reactivity and binding properties, making it unique in its applications.

This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its versatility and unique properties make it a valuable compound for research and development.

Is there anything specific you would like to know more about?

Properties

IUPAC Name

N,N-dimethyl-1H-imidazole-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O2S/c1-8(2)11(9,10)5-3-6-4-7-5/h3-4H,1-2H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBUFCZMUMBMNFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CN=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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